6-Methoxypicolinohydrazide
Overview
Scientific Research Applications
6-Methoxypicolinohydrazide has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 6-Methoxypicolinohydrazide is currently unknown due to the lack of specific studies on this compound
Pharmacokinetics
The pharmacokinetic properties of this compound have been partially characterized . The compound has a high gastrointestinal (GI) absorption, indicating good oral bioavailability . This suggests that it is unlikely to cause drug-drug interactions through these enzymes . The compound has a logP value of 1.59, indicating a balance between hydrophilicity and lipophilicity, which is important for drug distribution .
Biochemical Analysis
Biochemical Properties
6-Methoxypicolinohydrazide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including hydrolases and oxidoreductases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can influence the enzyme’s activity and stability. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating their catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. This binding is often mediated by hydrogen bonds and van der Waals forces. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity. These temporal effects are particularly evident in in vitro studies, where prolonged treatment with the compound can result in significant changes in cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to pyridine metabolism. It interacts with enzymes such as pyridine nucleotide-dependent oxidoreductases, which play a crucial role in the catabolism and anabolism of pyridine derivatives. These interactions can influence metabolic flux and the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake and distribution within various cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific tissues .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound is often localized to the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications play a crucial role in directing this compound to specific subcellular compartments, thereby modulating its biochemical activity and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypicolinohydrazide typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
6-Methoxypyridine-2-carboxylic acid+Hydrazine hydrate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxypicolinohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydrazide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazides .
Comparison with Similar Compounds
- 6-Methoxypyridine-2-carboxylic acid
- 6-Methoxypyridine-2-carbohydrazide
- 6-Methoxypyridine-2-carboxamide
Comparison: 6-Methoxypicolinohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
6-methoxypyridine-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-6-4-2-3-5(9-6)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZSCQXNOIDMCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640064 | |
Record name | 6-Methoxypyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855784-42-8 | |
Record name | 6-Methoxypyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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